3-Epiecdysone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H44O6 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(2S,3S,5R,9R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H44O6/c1-15(20(28)8-9-24(2,3)32)16-7-11-27(33)18-12-21(29)19-13-22(30)23(31)14-25(19,4)17(18)6-10-26(16,27)5/h12,15-17,19-20,22-23,28,30-33H,6-11,13-14H2,1-5H3/t15-,16+,17-,19-,20+,22-,23-,25+,26+,27+/m0/s1 |
InChI Key |
UPEZCKBFRMILAV-LVRQXCCVSA-N |
SMILES |
CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)C(CCC(C)(C)O)O |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@H](C4)O)O)C)C)O)[C@@H](CCC(C)(C)O)O |
Canonical SMILES |
CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)C(CCC(C)(C)O)O |
Origin of Product |
United States |
Enzymatic Pathways and Molecular Regulation of 3 Epiecdysone Formation
Ecdysone (B1671078) 3-Epimerization Pathway
The 3-epimerization of ecdysteroids is a key metabolic route, particularly prominent in lepidopteran species. nih.gov This pathway consists of a multi-step enzymatic conversion that modifies the stereochemistry at the C-3 position of the ecdysteroid A-ring, leading to the formation of 3-epiecdysone, a compound generally considered to be biologically inactive or less active. nih.govijbs.com The pathway's intermediate, 3-dehydroecdysone (B1239484), serves as a critical branch point, capable of being converted either irreversibly to this compound or reversibly back to ecdysone.
The initial step in the 3-epimerization pathway is the oxidation of ecdysone (or 20-hydroxyecdysone) at the 3-hydroxyl group to form a 3-oxo intermediate, 3-dehydroecdysone (3DE). ijbs.comroyalsocietypublishing.org This reaction is catalyzed by the enzyme ecdysone oxidase (EO; EC 1.1.3.16). nih.gov Ecdysone oxidase utilizes molecular oxygen to convert the ecdysteroid into 3-dehydroecdysteroid and hydrogen peroxide. biorxiv.org This enzymatic conversion is a critical control point, initiating the inactivation sequence. researchgate.netnih.gov First identified and purified from the blowfly Calliphora vicina, EO has since been characterized in numerous insect species, where it is often predominantly expressed in the midgut. royalsocietypublishing.orgnih.govroyalsocietypublishing.org The expression of EO frequently correlates with high titers of active molting hormone, suggesting its role in modulating the peak levels of ecdysteroids during developmental transitions like metamorphosis. nih.gov
Following its formation, the 3-dehydroecdysone intermediate can be irreversibly converted into this compound. royalsocietypublishing.orgroyalsocietypublishing.org This reaction is a reduction of the 3-oxo group, catalyzed by the enzyme 3-dehydroecdysone 3α-reductase (3DE 3α-reductase). researchgate.netnih.gov This enzyme facilitates the NAD(P)H-dependent reduction of 3DE, resulting in the formation of a 3α-hydroxyl group, which defines the "epi" configuration. liverpool.ac.uk The irreversibility of this step effectively commits the ecdysteroid molecule to an inactive state, making 3DE 3α-reductase a key terminal enzyme in this specific inactivation pathway. researchgate.netroyalsocietypublishing.org This enzyme has been identified and characterized in several insect species, often found in the same tissues as ecdysone oxidase, such as the midgut and Malpighian tubules, allowing for an efficient two-step conversion process. nih.govnih.gov
The 3-epimerization pathway includes a crucial regulatory loop involving the intermediate 3-dehydroecdysone (3DE). nih.gov In addition to its irreversible conversion to this compound, 3DE can be reduced back to the hormonally active ecdysone. royalsocietypublishing.orgroyalsocietypublishing.org This reversible reaction is catalyzed by 3-dehydroecdysone 3β-reductase (3DE 3β-reductase). nih.govnih.gov This enzyme, which belongs to the aldo-keto reductase (AKR) superfamily, reduces the 3-oxo group of 3DE to a 3β-hydroxyl group, thereby regenerating the original active hormone. nih.gov This reversible step implies that the 3-epimerization pathway is not solely for inactivation but also functions as a system for storing and regenerating active ecdysteroids. nih.gov For instance, research in Bombyx mori has shown that 3DE can be synthesized and stored in the maternal ovary and later converted back into active ecdysone during early embryonic development, highlighting the pathway's role in supplying hormones before the embryo's own prothoracic glands are formed. nih.govresearchgate.net
Irreversible Reduction of 3-Dehydroecdysone to this compound by 3-Dehydroecdysone 3α-Reductase
Genetic and Transcriptional Regulation of Key Enzymes
The activity of the ecdysone 3-epimerization pathway is primarily regulated at the transcriptional level of its key enzymes. The cloning and characterization of the genes encoding ecdysone oxidase and 3-dehydroecdysone 3α-reductase have provided significant insights into their developmental and tissue-specific expression patterns, as well as the factors that control their transcription.
The gene encoding ecdysone oxidase has been cloned and characterized from several insect species, revealing important details about its regulation. In the cotton leafworm, Spodoptera littoralis, the EO gene was found to be ecdysone-responsive, with its promoter containing binding motifs for ecdysone-induced transcription factors. nih.gov In the silkworm, Bombyx mori, the BmEO gene is expressed almost exclusively in the midgut. nih.govnih.gov Its expression is low during the feeding stage of the final instar larva but increases significantly at the wandering stage, a pattern that correlates with the rise in ecdysteroid titer. nih.gov Further studies in B. mori have shown that the transcription factor E74A, which is itself induced by ecdysone, can bind to the regulatory elements of the EO gene, creating a feedback loop where the hormone promotes the expression of an enzyme involved in its own degradation. nih.gov
| Species | Gene/Protein Identifier | Key Research Findings |
| Spodoptera littoralis | SlEO | First ecdysone oxidase gene cloned. cdnsciencepub.com The gene is ecdysone-responsive, and its promoter contains binding motifs for transcription factors like Broad-Complex and FTZ-F1. nih.gov |
| Drosophila melanogaster | DmEO (from gene CG9504) | Predicted via bioinformatics and confirmed experimentally. nih.gov Shares low sequence identity with SlEO but conserves key substrate-binding residues. nih.gov Primarily expressed in the midgut during late larval instars, coinciding with hormone peaks. nih.gov |
| Bombyx mori | BmEO | Expressed predominantly in midgut goblet cell cavities. nih.govnih.gov Expression is low during the feeding stage and high at the wandering stage, correlating with ecdysteroid titer. nih.gov Its transcription is regulated by the ecdysone-inducible transcription factor E74A. nih.gov |
| Calliphora vicina | Not applicable | EO was first purified and characterized from this species, establishing its enzymatic activity in converting ecdysone and 20E to their 3-dehydro forms. royalsocietypublishing.orgroyalsocietypublishing.org |
The gene for 3-dehydroecdysone 3α-reductase has also been successfully cloned and studied, revealing its relationship to a large enzyme superfamily and its coordinated expression with ecdysone oxidase. The first cloning of a 3DE 3α-reductase cDNA was from Spodoptera littoralis. researchgate.net Analysis of its sequence revealed that the enzyme is a member of the short-chain dehydrogenases/reductases (SDR) superfamily, a large and diverse group of enzymes. researchgate.net In Bombyx mori, the gene for 3DE 3α-reductase (Bm3DE-3α-reductase) was cloned and found to be expressed in the midgut and Malpighian tubules. nih.govnih.gov Its expression profile during development is very similar to that of BmEO, with high expression at the beginning of the 5th instar and at the wandering stage. nih.gov This coordinated expression of the two genes ensures an efficient pathway for converting active ecdysone into the inactive this compound. nih.govnih.gov
| Species | Gene/Protein Identifier | Key Research Findings |
| Spodoptera littoralis | Sl-3DE-3α-reductase | First 3DE 3α-reductase gene cloned. researchgate.net Belongs to the short-chain dehydrogenases/reductases (SDR) superfamily. researchgate.net mRNA is expressed in Malpighian tubules during the early last larval instar. researchgate.net |
| Bombyx mori | Bm3DE-3α-reductase | Expressed in the midgut and Malpighian tubules. nih.govnih.gov Shows a similar developmental expression profile to BmEO, suggesting coordinated regulation. nih.gov The protein is localized to midgut goblet cell cavities and the cytosol of Malpighian tubule principal cells. nih.gov |
Temporal and Spatial Expression Profiles of Pathway Genes
The formation of this compound from ecdysone is a two-step process catalyzed by ecdysone oxidase (EO) and 3-dehydroecdysone 3α-reductase (3DE-3α-reductase). The expression of the genes encoding these enzymes, Ecdysone oxidase (EO) and 3DE-3α-reductase, is tightly regulated, showing distinct patterns across different developmental stages and tissues, which correlate with the fluctuating titers of ecdysteroids.
In the silkworm, Bombyx mori, the expression profiles of BmEO and Bm3DE-3α-reductase are closely aligned with the ecdysteroid titer. ijbs.com Both genes exhibit high expression at the beginning of the fifth larval instar, followed by a period of low expression during the feeding stage, and another peak of high expression at the wandering stage. ijbs.comnih.gov Spatially, BmEO expression is detected exclusively in the midgut. ijbs.comnih.gov In contrast, Bm3DE-3α-reductase is expressed in both the midgut and the Malpighian tubules. ijbs.comnih.gov However, other studies in B. mori have also detected predominant expression of the BmEO gene in the mature ovaries during the pupal stage. ijbs.com
This tissue specificity is observed across different insect orders. In several lepidopteran species and in the fruit fly Drosophila melanogaster, EO is primarily expressed in the midgut. royalsocietypublishing.org In the cotton leafworm, Spodoptera littoralis, the mRNA transcript for 3DE-3α-reductase is expressed in the Malpighian tubules, particularly during the early stage of the last larval instar. researchgate.netportlandpress.com
The table below summarizes the observed expression profiles of the key genes in the this compound formation pathway.
| Gene | Insect Species | Developmental Stage | Tissue/Organ | Citation |
| Ecdysone oxidase (EO) | Bombyx mori | Beginning of 5th instar, Wandering stage | Midgut | ijbs.comnih.gov |
| Bombyx mori | Pupal stage | Mature Ovaries | ijbs.com | |
| Lepidoptera & D. melanogaster | Not specified | Midgut | royalsocietypublishing.org | |
| 3DE-3α-reductase | Bombyx mori | Beginning of 5th instar, Wandering stage | Midgut, Malpighian Tubules | ijbs.comnih.gov |
| Spodoptera littoralis | Early last larval instar | Malpighian Tubules | researchgate.netportlandpress.com |
Transcriptional and Translational Regulation Mechanisms
The expression of genes involved in ecdysteroid metabolism, including those leading to this compound, is controlled by intricate regulatory networks. These networks involve hormonal feedback loops and a cascade of transcription factors that ensure ecdysteroid titers are precisely managed throughout development.
A critical regulatory mechanism is the responsiveness of the pathway to the primary active ecdysteroid, 20-hydroxyecdysone (B1671079) (20E). In several lepidopteran insects and Drosophila melanogaster, the expression of the Ecdysone oxidase (EO) gene is induced by 20E. royalsocietypublishing.org This establishes a negative feedback loop where high levels of the active hormone trigger the transcription of an enzyme that initiates its inactivation pathway, converting it into 3-dehydroecdysone and subsequently this compound. royalsocietypublishing.orgresearchgate.net
The broader regulation of ecdysteroid synthesis and metabolism is governed by neuropeptides and transcription factors. The Prothoracicotropic hormone (PTTH) is a key neuropeptide that stimulates ecdysone production by activating signaling cascades that lead to the transcription and translation of ecdysteroid biosynthesis genes. nih.govroyalsocietypublishing.org This regulation occurs at both the transcriptional and translational levels. royalsocietypublishing.org
Several transcription factors are known to control the expression of ecdysone synthesis genes, often referred to as "Halloween genes". frontiersin.orgnih.gov While their direct regulation of the 3-epimerization pathway genes is less characterized, the principles of their action are relevant. Many of these transcription factors are themselves products of early genes in the ecdysone response hierarchy, creating complex regulatory cascades. nih.gov For instance, the ecdysone receptor (EcR), a nuclear receptor that mediates the effects of 20E, can regulate the expression of genes involved in the hormone's own synthesis and metabolism, forming feedback circuits. frontiersin.orgbiologists.com In Drosophila, transcription factors such as Ventral veins lacking (Vvl) and Knirps (Kni) directly regulate the expression of ecdysone biosynthetic genes. plos.org
Cellular and Tissue-Specific Metabolism
The biotransformation of ecdysteroids into their various metabolites, including this compound, is compartmentalized within specific cells and tissues, reflecting a division of labor in hormone processing.
Localization of Enzyme Activities in Insect Tissues (e.g., Midgut, Malpighian Tubules, Ovaries)
The enzymatic activities for the 3-epimerization of ecdysone are found in tissues known to be highly active in metabolizing xenobiotics and endogenous compounds. nih.gov
In the silkworm Bombyx mori, immunolocalization studies have pinpointed the subcellular sites of the enzymes. Ecdysone oxidase (EO) activity is localized within the cavities of goblet cells in the midgut. ijbs.comnih.gov The subsequent enzyme, 3DE-3α-reductase, is also found in the midgut goblet cell cavities, as well as in the cytosol of the principal cells of the Malpighian tubules. ijbs.comnih.gov
The presence of these enzyme activities extends to other tissues and species. In the cotton leafworm Spodoptera littoralis, 3DE-3α-reductase activity is associated with the Malpighian tubules and the midgut. nih.govresearchgate.net Furthermore, 3-dehydroecdysteroid 3α-reductase activity has been reported in a number of other organs in various insects, including the testes, salivary glands, and fat body. liverpool.ac.uk The ovaries are also a significant site of ecdysteroid metabolism. ijbs.com In B. mori, ecdysone is converted to 3-dehydroecdysone by EO in the mature ovary, where it is then stored. ijbs.com
| Enzyme | Insect Species | Tissue/Organ | Subcellular Localization | Citation |
| Ecdysone oxidase (EO) | Bombyx mori | Midgut | Goblet cell cavities | ijbs.comnih.gov |
| Bombyx mori | Ovary | Not specified | ijbs.com | |
| 3DE-3α-reductase | Bombyx mori | Midgut | Goblet cell cavities | ijbs.comnih.gov |
| Bombyx mori | Malpighian Tubules | Cytosol of principal cells | ijbs.comnih.gov | |
| Spodoptera littoralis | Midgut, Malpighian Tubules | Not specified | nih.gov | |
| Various | Testes, Salivary Glands, Fat Body | Not specified | liverpool.ac.uk |
Role of Ovarian Follicle Cells in 3-Epiecdysteroid Synthesis
The ovary, and specifically the follicle cells surrounding the oocytes, is a key site for ecdysteroid synthesis and metabolism in many adult female insects. eje.czbiologists.com Evidence suggests these cells also play a role in the 3-epimerization pathway.
In Bombyx mori, the gene for ecdysone oxidase (BmEO) is strongly expressed in mature ovaries, and the conversion of ecdysone to its intermediate 3-dehydroecdysone occurs within this organ. ijbs.com This points to the involvement of ovarian cells in the initial step of this compound formation. In many insects, including Drosophila and the mosquito Aedes aegypti, the follicle cells are known to express the machinery for ecdysteroid biotransformations. uga.edupnas.org For example, in Drosophila, the final step of 20E synthesis from ecdysone occurs in mature follicle cells to regulate ovulation. pnas.org In Aedes aegypti, an enzyme involved in ecdysone synthesis is localized predominantly to the ovariole follicle cells. uga.edu
While follicle cells are established sites of ecdysteroid metabolism, their role in producing 3-epiecdysteroids may vary between species. For instance, studies using in vitro cultures of ovarian follicle cells from the locust Locusta migratoria did not detect the synthesis of 3-dehydroecdysone, the precursor to this compound. liverpool.ac.uk This highlights the species-specific nature of metabolic pathways.
Biological Implications and Functional Analysis of 3 Epiecdysone
Role in Ecdysteroid Hormone Titer Regulation
The precise regulation of ecdysteroid titers is paramount for the normal progression of developmental stages in insects, including molting and metamorphosis. nih.gov 3-Epiecdysone, a metabolite of the primary insect molting hormone ecdysone (B1671078), plays a significant role in this regulatory network, primarily through its involvement in the inactivation and degradation of active ecdysteroids.
A major pathway for the inactivation of ecdysteroids is through 3-epimerization. nih.govijbs.com This process involves a two-step enzymatic conversion. Initially, ecdysone is oxidized to 3-dehydroecdysone (B1239484) (3DE) by the enzyme ecdysone oxidase (EO). nih.govijbs.com Subsequently, 3DE is irreversibly reduced to this compound by 3-dehydroecdysone 3α-reductase. nih.govresearchgate.netroyalsocietypublishing.org This conversion renders the hormone largely inactive. nih.govnih.gov
The expression of the genes encoding these enzymes, BmEO and Bm3DE-3α-reductase in the silkworm, Bombyx mori, correlates with fluctuations in the ecdysteroid titer. nih.gov For instance, high expression levels of these genes are observed at the beginning of the 5th instar and during the wandering stage, periods when ecdysteroid levels are known to decrease. nih.gov This suggests a direct role for the 3-epimerization pathway in lowering the concentration of active ecdysone. In several lepidopteran species and Drosophila melanogaster, ecdysone oxidase is predominantly expressed in the midgut, a key site for metabolizing ingested substances and regulating hormone levels. royalsocietypublishing.orgroyalsocietypublishing.org
Interestingly, while 3-epimerization is a significant inactivation pathway, its relative importance can vary between species. For example, in some lepidopteran larvae, it is a major route of ecdysone degradation, whereas in other insects, different pathways like 26-hydroxylation or conjugation may be more prominent. researchgate.netliverpool.ac.uk
The regulation of ecdysteroid titers is critical for orchestrating the complex series of events that occur during insect metamorphosis. ijbs.comroyalsocietypublishing.org The timely removal of active ecdysteroids is as important as their synthesis for ensuring that developmental transitions proceed correctly. The inactivation of ecdysone to this compound contributes to the decline in hormone levels that is necessary to trigger subsequent developmental stages. ijbs.comresearchgate.net
Studies have shown that the ecdysone 3-epimerization pathway is heavily involved in the degradation of ecdysone during the metamorphosis stage in lepidopteran insects. ijbs.com The expression patterns of the enzymes responsible for producing this compound are closely linked to the periods of hormonal decline that precede major developmental shifts. nih.gov For example, in Bombyx mori, the genes for ecdysone oxidase and 3-dehydroecdysone-3α-reductase are highly expressed during the wandering stage, a period that marks the transition from larva to pupa. nih.gov This enzymatic activity helps to clear the larval ecdysteroid pulse, allowing for the initiation of pupal development programs.
Furthermore, the precise control of local ecdysteroid concentrations within specific tissues is crucial. The expression of ecdysone oxidase in the midgut suggests a role in inactivating ecdysteroids in this tissue, which undergoes significant remodeling during metamorphosis. royalsocietypublishing.orgroyalsocietypublishing.org By modulating the local hormone concentration, the 3-epimerization pathway can influence tissue-specific responses to the systemic hormonal signals that drive metamorphosis.
Contribution to Ecdysone Inactivation and Degradation
Comparative Biological Activity and Receptor Interactions
The biological activity of an ecdysteroid is determined by its ability to bind to and activate its nuclear receptor complex, which consists of the Ecdysone Receptor (EcR) and Ultraspiracle (USP). royalsocietypublishing.orgfrontiersin.org this compound exhibits significantly reduced biological activity compared to its precursors, ecdysone and the more potent 20-hydroxyecdysone (B1671079) (20E).
This compound is generally considered to be a largely inactive metabolite of ecdysone. nih.govnih.gov Its formation is a key step in the catabolism and clearance of active ecdysteroids. The conversion of ecdysone to this compound effectively terminates the hormonal signal, preventing the continuous activation of developmental pathways.
While ecdysone itself has some biological activity, it is typically converted to 20E to become fully active. nih.gov 20E is the primary ligand for the EcR/USP receptor complex and is responsible for initiating the genetic cascades that lead to molting and metamorphosis. royalsocietypublishing.orgnih.gov In contrast, this compound has a much lower affinity for the receptor, resulting in minimal to no biological response. nih.gov
| Compound | Relative Biological Activity |
|---|---|
| 20-Hydroxyecdysone (20E) | High |
| Ecdysone | Moderate (as a prohormone) |
| This compound | Low / Inactive |
The reduced biological activity of this compound stems from its altered molecular structure, specifically the change in the stereochemistry at the C-3 position of the steroid nucleus. nih.govijbs.com This epimerization from a 3β-hydroxyl group in ecdysone to a 3α-hydroxyl group in this compound significantly impacts its ability to bind effectively to the ligand-binding pocket of the Ecdysone Receptor (EcR).
The interaction between an ecdysteroid and the EcR is highly specific, relying on a precise fit between the ligand and the receptor. The structural change in this compound disrupts the key hydrogen bonds and hydrophobic interactions that are necessary for stable binding and subsequent activation of the receptor complex. This inefficient binding prevents the conformational changes in the EcR/USP heterodimer that are required to initiate the transcription of target genes.
The ecdysteroid signaling pathway is a hierarchical cascade that begins with the binding of an active ecdysteroid, typically 20E, to the EcR/USP heterodimer. royalsocietypublishing.orgresearchgate.netfrontiersin.org This binding event triggers a cascade of gene expression, starting with early response genes that encode transcription factors, which in turn regulate the expression of late response genes responsible for the cellular and physiological changes of molting and metamorphosis. researchgate.net
Due to its inability to effectively bind and activate the EcR/USP complex, this compound does not trigger this signaling cascade. nih.govijbs.com Its primary role in the context of this pathway is therefore one of attenuation. By converting active ecdysteroids into an inactive form, the 3-epimerization pathway effectively dampens the hormonal signal, contributing to the precise temporal control of gene expression. This inactivation is crucial for the proper timing of developmental events, as prolonged ecdysteroid signaling can lead to developmental arrest or abnormalities. researchgate.net
Mechanisms of Reduced Activity in this compound
Conjugation and Further Metabolic Fates
Following its formation, this compound, as part of the broader ecdysteroid inactivation pathway, can undergo further metabolic modifications, primarily through conjugation. These processes render the molecule more polar, facilitating its excretion and effectively removing it from the active hormone pool. The primary conjugation pathway for 3-epiecdysteroids involves phosphorylation, leading to the formation of phosphoric esters.
Formation of 3-Epiecdysteroid Phosphoric Esters
A significant route for the inactivation of 3-epiecdysteroids is through the formation of phosphate (B84403) conjugates. liverpool.ac.uknih.gov This process is a key step in regulating the levels of active ecdysteroids during insect development. liverpool.ac.ukoup.com The formation of these esters involves the enzymatic transfer of a phosphate group, typically from ATP, to a hydroxyl group on the ecdysteroid molecule. liverpool.ac.uknih.gov
In the midgut cytosol of Lepidoptera, such as the cotton leafworm (Spodoptera littoralis), ecdysteroids, including the 3-epimers, undergo inactivation by phosphorylation. nih.gov This reaction is catalyzed by phosphotransferases which require Mg²⁺ and ATP for their activity. nih.gov While phosphorylation can occur at various positions on the ecdysteroid nucleus (C-2, C-3, C-22, or C-26), the epimerization at C-3 is often followed by phosphate conjugation. nih.govnih.govcnjournals.com This subsequent phosphorylation yields phosphate conjugates of 3-epiecdysteroid. liverpool.ac.uk For instance, the inactivation pathway in some insects involves the reduction of 3-dehydroecdysteroid to 3-epiecdysteroid, which is then followed by the formation of phosphate conjugates catalyzed by phosphotransferases. nih.gov The products of phosphorylation in the midgut of S. littoralis have been identified as mainly ecdysteroid 2-phosphates, with smaller quantities of 22-phosphates. nih.gov This suggests that this compound likely undergoes phosphorylation at these positions as well.
The developmental profiles of the enzymes responsible for these reactions are tightly regulated. In S. littoralis, ecdysteroid 2- and 22-phosphotransferases exhibit high activity early in the last larval instar before declining. nih.gov The reversible nature of ecdysteroid phosphorylation suggests a role in both hormone storage and inactivation, allowing for the potential reactivation of the hormone when needed. nih.gov
Other Conjugation Pathways in Ecdysteroid Inactivation
Besides the formation of phosphoric esters, ecdysteroids are inactivated through several other conjugation and metabolic pathways. While 3-epimerization is a major route, particularly in Lepidoptera, it is part of a larger system of hormone clearance. oup.comnih.gov These alternative pathways ensure the precise regulation of active hormone titers.
Other significant inactivation routes include:
26-Hydroxylation: This involves the hydroxylation of the ecdysteroid at the C-26 position, which is often followed by further oxidation to form a 26-oic acid. liverpool.ac.uknih.gov This pathway is considered a universal route of ecdysteroid inactivation. nih.gov
Formation of Fatty Acyl Esters: Ecdysteroids can be conjugated with fatty acids to form apolar fatty acyl esters, particularly at the C-22 position. liverpool.ac.ukcambridge.org These esters have been identified as inactivation metabolites in various insect species. cambridge.org
Glucoside and Sulphate Conjugation: In some insects, ecdysone and its metabolites can be inactivated by conjugation with glucose or sulphate. nih.gov
These pathways can occur in various tissues, including the midgut, Malpighian tubules, and fat body, and their prevalence can depend on the insect species, developmental stage, and specific tissue. liverpool.ac.ukresearchgate.net For example, in the tobacco hornworm (Manduca sexta), both 20-hydroxyecdysone and the agonist RH-5849 induce ecdysteroid 26-hydroxylase activity in the midgut. nih.gov The combination of epimerization, phosphorylation, oxidation, and other conjugations provides a multi-level control system for maintaining hormonal balance crucial for insect development. oup.com
Natural Occurrence and Distribution of 3 Epiecdysone
Presence in Arthropods
3-Epiecdysone is primarily known as a metabolic product of ecdysone (B1671078) in insects. nih.gov It is formed through an inactivation pathway involving the conversion of ecdysone to 3-dehydroecdysone (B1239484), which is then irreversibly reduced to this compound. nih.govresearchgate.net This process is catalyzed by specific enzymes, namely ecdysone oxidase and 3-dehydroecdysone 3α-reductase. researchgate.netnih.gov
Detection in Insect Species
The presence of this compound has been documented in several species within the order Lepidoptera, highlighting its role in the hormonal regulation of this diverse insect group. nih.govecdybase.org
Bombyx mori (Silkworm): Extensive research on the silkworm has revealed the presence of this compound, particularly in its eggs and ovaries. bioone.orgnih.gov It is considered one of the characteristic ecdysteroids in these developmental stages. bioone.org In diapause eggs, this compound is a detectable metabolite of injected ³H-ecdysone. bioone.org
Spodoptera littoralis (Cotton Leafworm): In this species, this compound is part of a major inactivation pathway for ecdysteroids in the midgut cytosol. nih.govnih.gov The enzymes responsible for its formation have been purified and studied from this insect. researchgate.net
Manduca sexta (Tobacco Hornworm): this compound has been isolated and identified from Manduca sexta during the pupal-adult development phase. nih.gov It is one of several ecdysteroids present, indicating a complex metabolic relationship among these hormones. nih.gov The prothoracic glands of Manduca sexta are known to have a significant proportion of 3-dehydroecdysone, the precursor to this compound. ijbs.com
Pieris rapae (Cabbage White Butterfly): In contrast to Manduca sexta and Spodoptera littoralis, Pieris rapae has been found to have very little 3-dehydroecdysone, suggesting a less prominent 3-epimerization pathway in this species. ijbs.com However, earlier studies on the related Pieris brassicae identified this compound as a metabolite. ecdybase.orgcnjournals.com
Table 1: Detection of this compound in Select Lepidoptera Species
| Species | Common Name | Finding | Reference(s) |
| Bombyx mori | Silkworm | Detected in eggs and ovaries; a key metabolite. | bioone.org, nih.gov, bioone.org |
| Spodoptera littoralis | Cotton Leafworm | Present as part of a major ecdysteroid inactivation pathway in the midgut. | researchgate.net, nih.gov, nih.gov |
| Manduca sexta | Tobacco Hornworm | Isolated during pupal-adult development. | nih.gov |
| Pieris rapae | Cabbage White Butterfly | Low levels of its precursor suggest a less significant 3-epimerization pathway. | ijbs.com |
| Pieris brassicae | Large White Butterfly | Identified as a metabolite of ecdysone. | ecdybase.org, cnjournals.com |
Occurrence in Insect Developmental Stages
The concentration and role of this compound can vary significantly throughout an insect's life cycle.
Eggs: this compound is notably present in the eggs of the silkworm, Bombyx mori, in both free and conjugated forms. bioone.orgnih.gov Its presence is linked to the complex ecdysteroid metabolism that occurs during embryonic development, with different patterns observed in diapause versus non-diapause eggs. bioone.orgbioone.org In diapause eggs, the conversion of ecdysone to this compound is a prominent metabolic event. bioone.org
Larvae: In the larvae of Spodoptera littoralis, the enzymes that produce this compound are active in the midgut, playing a role in the inactivation of molting hormones during the feeding stages. nih.govnih.gov
Pupae: During the pupal-adult development of the tobacco hornworm, Manduca sexta, this compound is one of six ecdysteroids identified five days after the peak titer of molting hormone activity. nih.gov This suggests its involvement in the fine-tuning of hormonal signals during metamorphosis. The pupa is a non-feeding, typically sessile stage where the transformation from larva to adult occurs under hormonal control. wikipedia.org
Ovaries: The ovaries of Bombyx mori are a site where various ecdysteroids, including this compound and its precursors, are found. bioone.org This indicates a maternal contribution of ecdysteroids to the eggs. ijbs.com
Table 2: Occurrence of this compound in Insect Developmental Stages
| Developmental Stage | Insect Species | Finding | Reference(s) |
| Eggs | Bombyx mori | Found in both free and conjugated forms; involved in embryonic development. | bioone.org, nih.gov, bioone.org |
| Larvae | Spodoptera littoralis | Produced in the midgut as part of an inactivation pathway. | nih.gov, nih.gov |
| Pupae | Manduca sexta | Present during pupal-adult development, indicating a role in metamorphosis. | nih.gov |
| Ovaries | Bombyx mori | Site of this compound presence, suggesting maternal provisioning to eggs. | bioone.org, ijbs.com |
Identification in Other Invertebrates
The occurrence of this compound is not limited to insects.
Ticks: In the ixodid tick Amblyomma hebraeum, a significant conversion of ecdysone to this compound has been observed in the ovaries. nih.gov This epimerization pathway is considered a route of ecdysteroid inactivation in ticks, similar to its function in many insects. cambridge.org
Distribution as a Phytoecdysteroid
Phytoecdysteroids are ecdysteroid analogues produced by plants, which are thought to serve as a defense mechanism against herbivorous insects. plantarchives.orgnih.govscialert.net When ingested by non-adapted insects, these compounds can disrupt their hormonal balance, leading to developmental abnormalities and mortality. plantarchives.orgresearchgate.net
Identification in Plant Species
This compound has been identified as a phytoecdysteroid in certain plant species.
Serratula wolffii : This plant, a member of the Asteraceae family, is known to produce a wide array of ecdysteroids. nih.gov Research has identified 3-epi-shidasterone, a derivative of this compound, in the roots of this plant. nih.gov The genus Serratula is a rich source of various phytoecdysteroids. nih.govresearchgate.net
Highland Barley (Hordeum vulgare L.): Metabolomic studies of highland barley have revealed the presence of this compound. researchgate.netnih.gov This finding suggests that this important cereal crop also synthesizes phytoecdysteroids. researchgate.netnih.gov
Context of Phytoecdysteroids in Plant-Insect Interactions
The presence of phytoecdysteroids like this compound in plants is a key aspect of chemical ecology. These compounds mimic the insect's own molting hormones, binding to their receptors and triggering premature or abnormal molting, feeding deterrence, and other detrimental effects. plantarchives.orgscialert.netresearchgate.net This provides the plant with a potent chemical defense against insect predation. nih.gov The diversity of phytoecdysteroids found in a single plant species may represent a "cocktail" approach to defense, potentially effective against a wider range of insect herbivores. oup.com
Advanced Analytical Methodologies in 3 Epiecdysone Research
Chromatographic Separation and Purification
Chromatography is a cornerstone in the analysis of 3-Epiecdysone, enabling its separation from complex biological or synthetic mixtures. This is particularly challenging given the structural similarity among various ecdysteroids.
High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique extensively used for the isolation and quantification of this compound. openaccessjournals.comnih.gov The method's high resolution and sensitivity make it ideal for separating complex mixtures of ecdysteroids. nih.gov In practice, a sample mixture is passed through a column containing a solid adsorbent material. openaccessjournals.com By using a gradient mobile phase, typically composed of a polar organic solvent like methanol (B129727) or acetonitrile (B52724) and a weak acid, different compounds in the mixture are separated based on their interaction with the stationary phase. nih.gov
The quantification of this compound is achieved by comparing its retention time and peak area from the sample to that of a known standard. openaccessjournals.com This allows for the precise determination of its concentration in various biological samples. The development of advanced HPLC methods, including those coupled with mass spectrometry (HPLC-MS/MS), has further enhanced the sensitivity and selectivity of ecdysteroid analysis, allowing for detection at very low concentrations. researchgate.net
Application of Reverse-Phase HPLC (RP-HPLC) and Normal-Phase HPLC (NP-HPLC)
Both Reverse-Phase (RP-HPLC) and Normal-Phase (NP-HPLC) chromatography are employed in this compound research, chosen based on the specific separation requirements.
Reverse-Phase HPLC (RP-HPLC) is the more common method, utilizing a non-polar stationary phase and a polar mobile phase. gmpinsiders.com This technique is well-suited for separating moderately polar compounds like this compound from complex mixtures. gmpinsiders.comuhplcs.com In RP-HPLC, polar compounds elute more quickly, while non-polar compounds have longer retention times. gmpinsiders.com For instance, RP-HPLC has been successfully used to analyze the metabolites of radiolabeled ecdysone (B1671078), including this compound, in both free and conjugated forms. bioone.org The separation is often achieved using a gradient of water and a polar organic solvent such as methanol or acetonitrile. nih.govresearchgate.net
Normal-Phase HPLC (NP-HPLC) , on the other hand, uses a polar stationary phase (like silica) and a non-polar mobile phase. gmpinsiders.com NP-HPLC is particularly advantageous for separating very polar compounds or isomers that are difficult to resolve using RP-HPLC. gmpinsiders.comuhplcs.com In this mode, non-polar compounds elute faster, and polar compounds are retained longer. gmpinsiders.com For example, NP-HPLC has been utilized for the preparative-scale separation of ecdysteroids, leading to the successful isolation of compounds like 3-epi-shidasterone. nih.gov
The choice between RP-HPLC and NP-HPLC depends on the specific characteristics of the analytes and the complexity of the sample matrix.
Techniques for Resolving this compound from Related Ecdysteroids and Intermediates
The structural similarity between this compound and other ecdysteroids, such as its precursor ecdysone and its 20-hydroxy derivative, presents a significant analytical challenge. The key difference often lies in the stereochemistry at the C-3 position. Specialized chromatographic techniques are required to achieve clear separation.
One approach involves the use of specific column chemistries. For example, APS-Hypersil columns have been shown to provide clear separation of ecdysteroids from their corresponding 3-dehydro and 3-epi derivatives. researchgate.netresearchgate.net While a standard length column might not fully resolve this compound from 20-hydroxyecdysone (B1671079), using a longer column or switching to a reversed-phase HPLC column can achieve the desired separation. researchgate.netresearchgate.net
Method optimization is also crucial. This includes adjusting the mobile phase composition, flow rate, and temperature. Gradient elution, where the composition of the mobile phase is changed over time, is a common strategy to enhance resolution in complex ecdysteroid mixtures. nih.govgoogle.com By carefully tailoring these parameters, it is possible to effectively resolve this compound from closely related compounds, which is essential for accurate quantification and further structural analysis.
Spectroscopic Characterization
Following purification, spectroscopic methods are employed to confirm the identity and elucidate the detailed three-dimensional structure of this compound.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound. msu.edu In a mass spectrometer, the sample is first ionized, often using techniques like electrospray ionization (ESI). nih.gov The resulting ions are then separated based on their mass-to-charge (m/z) ratio. msu.edupressbooks.pub
The mass spectrum provides the molecular ion peak, which corresponds to the molecular weight of the compound. pressbooks.pub High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov
Furthermore, tandem mass spectrometry (MS/MS) provides valuable structural information through fragmentation analysis. nih.gov In this technique, the molecular ion is selected and then fragmented by collision with an inert gas. The resulting fragment ions provide a unique pattern that acts as a fingerprint for the molecule, revealing information about its substructures. nih.govscienceready.com.au For ecdysteroids, characteristic fragmentation patterns, such as the cleavage of the side chain, can help to confirm the identity of this compound and distinguish it from other related steroids. researchgate.net
| Ionization Technique | Information Obtained | Relevance to this compound |
| Electrospray Ionization (ESI) | Generates ions from solution with minimal fragmentation. nih.gov | Allows for the determination of the molecular weight of this compound. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements. nih.gov | Enables the determination of the precise molecular formula. nih.gov |
| Tandem Mass Spectrometry (MS/MS) | Induces fragmentation of selected ions to reveal structural details. nih.gov | Confirms the structure and helps differentiate isomers through characteristic fragmentation patterns. scienceready.com.auresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, including the determination of stereochemistry. longdom.orgqd-latam.com For this compound, NMR is crucial for confirming the specific spatial arrangement of atoms, particularly the orientation of the hydroxyl group at the C-3 position, which defines it as an epimer of ecdysone. nih.gov
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide information about the chemical environment of each proton and carbon atom in the molecule. nih.gov The chemical shifts, coupling constants, and signal multiplicities are used to piece together the carbon skeleton and the positions of functional groups.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are essential for determining the connectivity and spatial proximity of atoms, respectively. longdom.org COSY experiments reveal which protons are coupled to each other, helping to establish the spin systems within the molecule. longdom.org NOESY experiments identify protons that are close to each other in space, which is critical for determining the relative stereochemistry of the chiral centers. longdom.org By integrating data from various NMR experiments, researchers can unambiguously assign the complete three-dimensional structure of this compound. nih.govresearchgate.networdpress.com
| NMR Technique | Information Provided | Application to this compound |
| ¹H NMR | Chemical environment and connectivity of hydrogen atoms. nih.gov | Determines the number and type of protons, and their coupling relationships. |
| ¹³C NMR | Chemical environment of carbon atoms. nih.gov | Identifies the carbon skeleton and the presence of functional groups. |
| COSY (Correlation Spectroscopy) | Shows proton-proton coupling correlations. longdom.org | Establishes the connectivity between adjacent protons, confirming the spin systems. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Shows through-space correlations between protons. longdom.org | Determines the relative stereochemistry by identifying protons that are close in space. |
Radiolabeling and Tracer Studies
Radiolabeling is a important technique for tracing the metabolic journey of molecules within a biological system. In this compound research, this often involves the use of tritium (B154650) (³H), a radioactive isotope of hydrogen, to label precursors or this compound itself.
Tritium-labeled compounds are instrumental in drug discovery and development for tracking metabolic pathways. bachem.com The use of ³H-labeled ecdysone and its derivatives allows researchers to follow their conversion and identify metabolites like this compound in various tissues and developmental stages. bioone.org For instance, after injecting ³H-ecdysone into silkworm eggs (Bombyx mori), researchers can analyze the resulting labeled metabolites using techniques like high-performance liquid chromatography (HPLC). bioone.org
In diapause eggs of the silkworm, injected ³H-ecdysone was found to be converted into several metabolites, including this compound. bioone.org Specifically, about 28% of the injected ³H-ecdysone was converted to this compound in 3-hour-old diapause eggs. bioone.org Tracer experiments using ³H-labeled 3-dehydroecdysone (B1239484) ([³H]3DE) in the crayfish Orconectes limosus have shown its efficient reduction to other ecdysteroids. eje.cz These studies are fundamental to understanding the dynamics of ecdysteroid inactivation pathways. bioone.orgeje.cz The choice of the label's position within the precursor molecule is critical, as it can influence the metabolic fate of the label itself. nih.gov
The quantitative analysis of drug metabolites in biological samples is a critical component of pharmacokinetic and pharmacodynamic studies. alwsci.com Following the separation of radiolabeled metabolites by methods like HPLC, their amounts can be quantified. bioone.org In studies with silkworm eggs, the amounts of individual ecdysteroids were calculated from HPLC profiles and expressed in disintegrations per minute (dpm) per a certain number of eggs. bioone.org This allows for a detailed understanding of the quantitative changes in metabolites like this compound during different developmental stages. bioone.org For example, in diapause eggs, the amount of this compound was observed to decrease sharply as embryogenesis progressed. bioone.org
Advanced analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are widely used for the sensitive and accurate quantification of metabolites in complex biological matrices like blood, urine, and tissues. alwsci.comeuropeanpharmaceuticalreview.com High-resolution mass spectrometry (HRMS) is particularly valuable as it provides precise mass measurements, enabling the identification of novel or unexpected metabolites. alwsci.com Isotope dilution methods, often using uniformly ¹³C-labeled compounds, can be employed for accurate quantification even when metabolite concentrations vary significantly. univr.it
Table 1: Quantitative Changes of ³H-Ecdysone Metabolites in Silkworm Eggs
| Metabolite | Percentage of Converted ³H-Ecdysone (in 3-hr-old diapause eggs) |
| Ecdysone 22-phosphate | ~58% |
| This compound | ~28% |
| This compound 22-phosphate | ~14% |
| Data sourced from studies on Bombyx mori diapause eggs. bioone.org |
Use of Tritium-Labeled Precursors and this compound for Metabolic Fate Tracking
Enzymatic Activity Assays
Understanding the function of enzymes that metabolize this compound requires specific assays to measure their activity. The primary enzymes involved are ecdysone oxidase and 3-dehydroecdysone 3α/β-reductase.
In vitro assays are essential for characterizing the catalytic properties of enzymes. For ecdysone oxidase, activity can be measured by monitoring the conversion of ecdysone to 3-dehydroecdysone. nih.govbiorxiv.org This can be achieved by incubating the enzyme with its substrate (ecdysone or 20-hydroxyecdysone) and then analyzing the products by HPLC. nih.govbiorxiv.orgresearchgate.net The production of hydrogen peroxide (H₂O₂), a byproduct of the oxidase reaction, can also be measured. biorxiv.orgresearchgate.net
Similarly, the activity of 3-dehydroecdysone 3α-reductase is determined by its ability to convert 3-dehydroecdysone into this compound. nih.govresearchgate.net The substrate for this assay, 3-dehydroecdysone, can be produced through the enzymatic action of ecdysone oxidase on ecdysone. nih.gov The product, this compound, is then identified and quantified using HPLC. nih.gov The activity of 3-dehydroecdysone 3β-reductase, which converts 3-dehydroecdysone back to ecdysone, can also be assayed by measuring the formation of ecdysone and 20-hydroxyecdysone. eje.cznih.gov
Table 2: Enzyme Reactions in this compound Metabolism
| Enzyme | Substrate | Product |
| Ecdysone Oxidase | Ecdysone | 3-Dehydroecdysone |
| 3-Dehydroecdysone 3α-Reductase | 3-Dehydroecdysone | This compound |
| 3-Dehydroecdysone 3β-Reductase | 3-Dehydroecdysone | Ecdysone |
| This table summarizes the key enzymatic conversions in the 3-epimerization pathway. nih.govnih.gov |
To obtain sufficient quantities of pure enzymes for detailed characterization, researchers often use heterologous expression systems. This involves introducing the gene encoding the enzyme of interest into a host organism, such as yeast (Pichia pastoris) or E. coli, which then produces the enzyme. nih.govbiorxiv.org
For example, the genes for ecdysone oxidase and 3-dehydroecdysone 3α-reductase from the silkworm, Bombyx mori, have been successfully expressed in yeast. nih.gov The resulting recombinant proteins were then used in enzyme assays to confirm their respective activities. nih.gov Similarly, the Fiz protein from Drosophila melanogaster, which exhibits ecdysone oxidase activity, has been expressed in E. coli for enzymatic analysis. biorxiv.org The 3-dehydroecdysone 3α-reductase from the cotton leafworm, Spodoptera littoralis, has been produced using a baculovirus expression system in Sf21 insect cells. researchgate.net These systems are invaluable for confirming the function of cloned genes and for producing enzymes for further biochemical studies. nih.govresearchgate.net
In Vitro Assays for Ecdysone Oxidase and 3-Dehydroecdysone 3α/β-Reductase Activities
Molecular Biological Techniques
Molecular biological techniques are fundamental to identifying and studying the genes that encode the enzymes involved in this compound metabolism. Techniques such as reverse transcriptase-polymerase chain reaction (RT-PCR) are used to clone the cDNAs encoding these enzymes. nih.govjst.go.jp Once cloned, the expression patterns of these genes in different tissues and at various developmental stages can be analyzed using methods like quantitative real-time PCR (qRT-PCR) and Northern blotting. nih.govresearchgate.netjst.go.jp This provides insights into the physiological regulation and roles of these enzymes. For example, studies in Bombyx mori have shown that the expression of ecdysone oxidase is predominantly in the midgut, while 3-dehydroecdysone 3α-reductase is expressed in the midgut and Malpighian tubules. nih.gov
RT-PCR and Western Blot for Gene and Protein Expression Analysis
To elucidate the role of the enzymes responsible for producing this compound, researchers employ Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and Western Blot analysis to study gene and protein expression, respectively. nih.govbio-rad.com
Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
RT-PCR is a fundamental technique used to detect and quantify messenger RNA (mRNA) levels, providing a snapshot of gene expression. thermofisher.combio-rad.com The process begins with the reverse transcription of RNA into complementary DNA (cDNA), which then serves as a template for quantitative PCR (qPCR). thermofisher.com In qPCR, the amplification of cDNA is monitored in real-time using fluorescent dyes, allowing for the quantification of the initial amount of mRNA. iric.ca This method is invaluable for studying how the expression of specific genes, such as those for ecdysone oxidase and 3DE-3α-reductase, changes across different tissues or developmental stages. nih.govnih.gov
Western Blot
Western blotting is a widely used technique to identify and semi-quantify specific proteins from a complex mixture extracted from cells or tissues. nih.gov The method involves three main steps: separation of proteins by size using gel electrophoresis, transfer of the separated proteins to a solid membrane, and marking the target protein with specific primary and secondary antibodies for visualization. nih.govnih.gov The thickness and intensity of the resulting band correspond to the amount of protein present. nih.gov This technique is crucial for confirming that the mRNA detected by RT-PCR is being translated into functional protein and for determining the spatial expression profile of these proteins at a translational level. nih.gov
Detailed Research Findings
In a significant study on the silkworm, Bombyx mori, both RT-PCR and Western Blot were used to characterize the expression of the genes BmEO (encoding Ecdysone Oxidase) and Bm3DE-3α-reductase. nih.gov
Tissue-Specific Expression : RT-PCR analysis revealed that the BmEO gene is expressed exclusively in the midgut. In contrast, the Bm3DE-3α-reductase gene showed expression in both the midgut and the Malpighian tubules. Western blot analysis confirmed these findings at the protein level, showing that the EO protein was present only in the midgut, while the 3DE-3α-reductase protein was detected in both tissues. nih.gov
Developmental Expression : Quantitative RT-PCR was used to analyze the temporal expression profiles of both genes from the 4th instar larval stage to the pupal stage. The expression of both genes was high at the beginning of the 5th instar, decreased during the feeding stage, and then rose again significantly at the wandering stage. These expression patterns were well-correlated with the known fluctuations in ecdysteroid titer in the silkworm, suggesting a direct role in hormone inactivation. nih.govnih.gov
The table below summarizes the key findings on gene and protein expression for the enzymes involved in the this compound pathway in Bombyx mori.
| Methodology | Target Analyte | Tissue | Key Finding nih.gov |
|---|---|---|---|
| RT-PCR | BmEO gene transcript | Midgut, Fat body, Silk gland, Malpighian tubules, Testis, Epidermis | Expression detected exclusively in the midgut. |
| RT-PCR | Bm3DE-3α-reductase gene transcript | Midgut, Fat body, Silk gland, Malpighian tubules, Testis, Epidermis | Expression detected in the midgut and Malpighian tubules. |
| Western Blot | Ecdysone Oxidase (EO) protein | Midgut, Malpighian tubules | Protein detected only in the midgut. |
| Western Blot | 3DE-3α-reductase protein | Midgut, Malpighian tubules | Protein detected in both the midgut and Malpighian tubules. |
| Quantitative RT-PCR | BmEO and Bm3DE-3α-reductase transcripts | Whole body (at different developmental stages) | Expression levels correlate with ecdysteroid titer, with high expression at the beginning of the 5th instar and at the wandering stage. |
Immunohistochemistry for Enzyme Localization
While RT-PCR and Western Blot can identify which tissues express the necessary enzymes, immunohistochemistry (IHC) provides a much finer resolution, allowing researchers to pinpoint the specific cells or even subcellular compartments where these enzymes are located. nih.govnih.gov The spatial organization of enzymes is critical for the efficiency and regulation of metabolic pathways. nih.govplos.org
The IHC technique involves fixing tissue sections, often in paraffin, and then using specific primary antibodies to bind to the target protein (the antigen). nih.gov A secondary antibody, which is labeled with a fluorescent marker (like FITC, which fluoresces green) or an enzyme, is then used to detect the primary antibody. nih.gov This process allows for the direct visualization of the protein's location within the tissue architecture when viewed under a microscope.
Detailed Research Findings
In the study of Bombyx mori, IHC was performed on sections of the midgut and Malpighian tubules to precisely localize the Ecdysone Oxidase and 3DE-3α-reductase enzymes. nih.gov
Midgut Localization : The results showed that the expression signals for both BmEO and Bm3DE-3α-reductase were clearly detected within the cavities of the midgut goblet cells. nih.gov This specific localization suggests that this cellular structure is a primary site for the inactivation of ecdysone into this compound.
Malpighian Tubule Localization : For Bm3DE-3α-reductase, IHC analysis also revealed its presence within the cytosol of the principal cells of the Malpighian tubules. nih.gov
This precise localization within specific cell types and compartments underscores the organized nature of the ecdysone inactivation pathway, ensuring that the enzymes are positioned to efficiently process the hormone as it is cleared from the insect's system. nih.gov
The table below summarizes the IHC findings for the enzymes in the this compound pathway in Bombyx mori.
| Methodology | Target Protein | Tissue | Specific Cellular Localization nih.gov |
|---|---|---|---|
| Immunohistochemistry | Ecdysone Oxidase (EO) | Midgut | Detected in the midgut goblet cell cavities. |
| Immunohistochemistry | 3DE-3α-reductase | Midgut | Detected in the midgut goblet cell cavities. |
| Immunohistochemistry | 3DE-3α-reductase | Malpighian Tubules | Detected in the cytosol of principal cells. |
Comparative Research and Evolutionary Perspectives of 3 Epiecdysone Metabolism
Species-Specific Metabolic Pathways
The conversion of ecdysone (B1671078) to 3-epiecdysone is a significant route for hormonal inactivation in many insects. nih.govresearchgate.netnih.gov This process, known as 3-epimerization, involves the initial oxidation of ecdysone to 3-dehydroecdysone (B1239484), which is then irreversibly reduced to this compound. nih.govresearchgate.netnih.gov The enzymes responsible for these steps, ecdysone oxidase and 3-dehydroecdysone-3α-reductase, play a crucial role in modulating the levels of active ecdysteroids. nih.govresearchgate.net
Variations in Ecdysteroid Epimerization Across Insect Orders
The 3-epimerization pathway is a major route of ecdysteroid inactivation in many insect orders, including Lepidoptera (butterflies and moths) and Diptera (flies). nih.gov However, the prevalence and specific characteristics of this pathway can vary significantly.
In the Lepidopteran species Spodoptera littoralis (cotton leafworm) and Bombyx mori (silkworm), the midgut is a primary site for the 3-epimerization of ecdysone. nih.govnih.gov In B. mori, the inactive this compound is ultimately excreted with the feces. nih.gov Studies in Spodoptera littoralis have detailed the enzymatic process, showing that the conversion of ecdysone to 3-dehydroecdysone is oxygen-dependent, and the subsequent reduction to this compound is much more pronounced with the cofactor NADPH compared to NADH. nih.gov
Interestingly, while 3-epimerization is a key inactivation pathway, other routes also exist and their relative importance can differ between species. For instance, in the fruit fly Drosophila melanogaster (Diptera), 26-hydroxylation by the cytochrome P450 enzyme CYP18A1 is a more efficient and irreversible inactivation pathway compared to 3-dehydrogenation. researchgate.netnih.gov In the ixodid tick Amblyomma hebraeum, a massive conversion of ecdysone into this compound occurs in the ovaries, with the resulting 3-epimer being released into the surrounding medium. nih.gov
A comparative transcriptomic study between two noctuid moths, Spodoptera litura and Helicoverpa armigera, revealed different strategies for detoxifying high levels of ingested 20-hydroxyecdysone (B1671079) (20E), the most active ecdysteroid. mdpi.com While both species utilize 22-esterification and 26-hydroxylation, the 3-epimerization pathway was significantly upregulated only in S. litura when exposed to high 20E levels, suggesting a greater reliance on this pathway for detoxification in this species. mdpi.com
Comparative Studies on Diapause versus Non-Diapause Eggs
The metabolism of ecdysteroids, including the formation of this compound, is intricately linked to the regulation of embryonic diapause, a state of developmental arrest. Comparative studies between diapause and non-diapause eggs of the silkworm, Bombyx mori, have provided significant insights into these differences.
In B. mori, epimerization of ecdysone occurs in both diapause and non-diapause eggs during early embryogenesis. bioone.orgnih.gov However, the subsequent metabolic fates of the resulting ecdysteroids diverge significantly. A major metabolic step in diapause eggs is the phosphorylation of ecdysone. bioone.orgnih.gov In contrast, non-diapause eggs are characterized by the dephosphorylation of ecdysone 22-phosphate and its subsequent hydroxylation at the C-20 and C-26 positions. bioone.orgnih.gov
Tracer experiments using radiolabeled ecdysone and its derivatives have further elucidated these metabolic distinctions. When ³H-3-epiecdysone was injected into diapause eggs, a substantial portion (about 66%) was converted to this compound 22-phosphate. bioone.org In non-diapause eggs, however, only about 12% was converted to the phosphate (B84403) conjugate, with the majority being metabolized to 3-epi-20-hydroxyecdysone and 3-epi-20,26-hydroxyecdysone. bioone.org Similarly, the conversion of ³H-ecdysone 22-phosphate to this compound 22-phosphate was much more extensive in diapause eggs compared to non-diapause eggs. bioone.org
These findings suggest that in diapause eggs, ecdysteroids are shunted towards inactive, phosphorylated forms, including this compound 22-phosphate, effectively lowering the titer of active hormone and maintaining developmental arrest. Conversely, in non-diapause eggs, the metabolic machinery is geared towards the production of active ecdysteroids like 20-hydroxyecdysone and its derivatives, driving continuous embryonic development. bioone.org
Evolutionary Significance of Ecdysteroid Inactivation
The inactivation of ecdysteroids is as critical as their synthesis for the precise regulation of insect development and metamorphosis. The evolution of diverse and efficient inactivation pathways, including 3-epimerization, has been a key factor in the evolutionary success of insects, allowing them to adapt to a wide range of ecological niches.
Divergence and Conservation of Enzyme Genes and Mechanisms
The enzymes involved in the 3-epimerization pathway show both conservation and divergence across insect lineages. The core mechanism, involving an ecdysone oxidase and a 3-dehydroecdysone-3α-reductase, appears to be a conserved feature in many insects where this pathway is active. nih.govresearchgate.net
Phylogenetic analyses of the genes encoding these enzymes provide insights into their evolutionary history. For example, the 3-dehydroecdysone-3α-reductase in Bombyx mori shows a close evolutionary relationship with prokaryotic 3α-hydroxysteroid dehydrogenases. nih.gov This suggests a deep evolutionary origin for this class of enzymes.
The Ecdysteroid Kinase-like (EcKL) gene family, which includes enzymes responsible for the phosphorylation of ecdysteroids, also demonstrates significant evolutionary dynamics. nih.gov The size of this gene family varies considerably among insect species and is positively associated with chemically complex diets, implicating many of these genes in detoxification processes. nih.gov Some EcKL clades are conserved as single-copy orthologs within specific insect orders like Diptera, Lepidoptera, and Hymenoptera, suggesting their involvement in order-specific developmental or metabolic processes. nih.gov
In contrast to the conservation of the core 3-epimerization machinery, other inactivation pathways have also evolved and are utilized to varying degrees across different insect groups. The cytochrome P450 enzyme CYP18A1, responsible for 26-hydroxylation, is another key ecdysteroid-inactivating enzyme. nih.gov The presence and relative importance of CYP18A1-mediated inactivation versus 3-epimerization can differ even between closely related species, as seen in the comparison of Spodoptera litura and Helicoverpa armigera. mdpi.com This divergence in preferred inactivation pathways highlights the evolutionary plasticity of ecdysteroid metabolism.
Ecological Implications of Phytoecdysteroid Epimerization
Many plants produce phytoecdysteroids, which are structurally similar to insect ecdysteroids and can act as a defense mechanism against herbivorous insects by disrupting their development. nih.govcaldic.com The ability of insects to metabolize and inactivate these ingested phytoecdysteroids is therefore of significant ecological importance.
The 3-epimerization pathway plays a crucial role in the detoxification of phytoecdysteroids in some insect species. For example, the upregulation of the 3-epimerization pathway in Spodoptera litura in response to high dietary 20E demonstrates its role in conferring resistance to these plant defense compounds. mdpi.com Insects that have evolved efficient detoxification mechanisms, including 3-epimerization, are better able to feed on plants containing phytoecdysteroids, thus expanding their potential host range.
The evolution of these detoxification pathways represents an ongoing co-evolutionary arms race between plants and insects. Plants evolve novel phytoecdysteroids, while insects evolve new or more efficient metabolic pathways to counteract them. This dynamic has likely contributed to the diversification of both insects and plants.
Comparative Enzymology
The enzymes that catalyze the 3-epimerization of ecdysteroids have been purified and characterized from several insect species, revealing key aspects of their function. The process involves two main enzymes: ecdysone oxidase and 3-dehydroecdysone reductase. nih.govresearchgate.net
Ecdysone oxidase catalyzes the conversion of ecdysone to 3-dehydroecdysone. nih.govnih.gov This enzyme has been purified from the midgut cytosol of Spodoptera littoralis. researchgate.net In the presence of oxygen, this enzyme converts ecdysone to 3-dehydroecdysone. nih.gov
The second step is carried out by 3-dehydroecdysone reductase, which exists in two forms with different stereospecificity: 3-dehydroecdysone-3α-reductase and 3-dehydroecdysone-3β-reductase. The 3α-reductase irreversibly converts 3-dehydroecdysone to this compound, the final inactive product of this pathway. researchgate.netnih.gov The 3β-reductase, on the other hand, can convert 3-dehydroecdysone back to the active ecdysone. ijbs.comijbs.com
Studies in Spodoptera littoralis have shown that the reduction of 3-dehydroecdysone is dependent on the cofactor used. nih.gov With NADPH, the formation of this compound is strongly favored, while with NADH, the formation of ecdysone is more prominent. nih.gov This suggests that the relative availability of these cofactors could influence the direction of the metabolic flux, either towards irreversible inactivation or back towards the active hormone.
The table below summarizes the key enzymes involved in the 3-epimerization of ecdysone and their functions.
| Enzyme | Function | Cofactor Preference (for Reductases) |
| Ecdysone Oxidase | Converts ecdysone to 3-dehydroecdysone | N/A |
| 3-Dehydroecdysone-3α-reductase | Irreversibly reduces 3-dehydroecdysone to this compound | Predominantly NADPH |
| 3-Dehydroecdysone-3β-reductase | Reversibly reduces 3-dehydroecdysone to ecdysone | Predominantly NADH |
Analysis of Substrate Specificity of Ecdysteroid-Modifying Enzymes
The metabolic pathways of ecdysteroids, including the formation and fate of this compound, are governed by a series of enzymes with distinct substrate specificities. These enzymes play a crucial role in both the activation and inactivation of molting hormones. Key enzymes in this process include ecdysone oxidase, 3-dehydroecdysone-3α-reductase, and 3-dehydroecdysone-3β-reductase.
Ecdysone oxidase initiates the conversion of active ecdysteroids, such as ecdysone and 20-hydroxyecdysone, into their 3-dehydro counterparts. nih.gov Subsequently, these 3-dehydroecdysteroids serve as substrates for two distinct reductases. The 3-dehydroecdysone-3α-reductase catalyzes the irreversible reduction of 3-dehydroecdysone to form the hormonally inactive this compound. researchgate.net Conversely, 3-dehydroecdysone-3β-reductase can reversibly reduce 3-dehydroecdysone back to the active ecdysone. nih.gov
The substrate specificity of these enzymes is not absolute and can vary between different species and even tissues within the same organism. For instance, in the crayfish Orconectes limosus, the Y-organs, which are the primary site of ecdysteroid synthesis, were found to convert [3H]5β-diketol into both 3-dehydroecdysone and ecdysone, indicating the presence of a 3-oxoecdysteroid-3β-reductase that acts on less hydroxylated precursors. researchgate.net However, these organs were unable to convert 3-dehydroecdysone back to ecdysone, suggesting a high degree of specificity. researchgate.net
In the silkworm, Bombyx mori, two distinct ecdysone oxidase genes have been identified. nih.gov Both of the heterologously expressed proteins encoded by these genes demonstrated ecdysone oxidase activity. nih.gov This suggests a potential for varied substrate recognition or tissue-specific roles for these enzymes.
Furthermore, studies on tissue cultures of the fern Polypodium vulgare have shown that the substrate specificity of ecdysteroid biosynthetic enzymes differs from that observed in insects. csic.es For example, while 2-deoxyecdysone (B1253580) was efficiently converted to ecdysone and 20-hydroxyecdysone, indicating high 2-hydroxylase activity, only compounds with a 3β-hydroxyl group appeared to be substrates for this enzyme. csic.es This highlights the evolutionary divergence in the substrate preferences of these enzymes across different biological kingdoms.
The following table summarizes the substrate specificity of key ecdysteroid-modifying enzymes involved in this compound metabolism.
| Enzyme | Substrate(s) | Product(s) | Organism/Tissue |
| Ecdysone Oxidase | Ecdysone, 20-Hydroxyecdysone | 3-Dehydroecdysone, 3-Dehydro-20-hydroxyecdysone | Bombyx mori (Silkworm) nih.govnih.gov |
| 3-Dehydroecdysone-3α-reductase | 3-Dehydroecdysone | This compound | Spodoptera littoralis (Cotton Leafworm) researchgate.net |
| 3-Dehydroecdysone-3β-reductase | 3-Dehydroecdysone | Ecdysone | Bombyx mori (Silkworm) nih.gov |
| 3-Oxoecdysteroid-3β-reductase | 5β-Diketol | 3-Dehydroecdysone, Ecdysone | Orconectes limosus (Crayfish) Y-organs researchgate.net |
| 2-Hydroxylase | 2-Deoxyecdysone, 2,22-Dideoxyecdysone | Ecdysone, 20-Hydroxyecdysone, 22-Deoxyecdysone | Polypodium vulgare (Fern) Tissue Culture csic.es |
Kinetic Studies of Ecdysone Oxidase and 3-Dehydroecdysone Reductases
Kinetic studies provide valuable insights into the efficiency and regulatory properties of enzymes involved in this compound metabolism. Research on ecdysone oxidase and 3-dehydroecdysone reductases from various insect species has revealed important kinetic parameters.
In the midgut of the tobacco hornworm, Manduca sexta, detailed kinetic analyses have been performed on ecdysone oxidase and the 3-oxoecdysteroid reductases. normalesup.org These studies have determined pH optima and kinetic constants, which are crucial for understanding the physiological regulation of ecdysteroid inactivation.
In the cotton leafworm, Spodoptera littoralis, the 3-dehydroecdysone 3α-reductase, which is responsible for the formation of this compound, has been cloned and characterized. researchgate.net This enzyme was found to be a member of the short-chain dehydrogenases/reductases (SDR) superfamily. researchgate.net This is in contrast to vertebrate 3-dehydrosteroid 3α-reductases, which belong to the aldo-keto reductase (AKR) superfamily, highlighting a significant evolutionary divergence in steroid metabolism between insects and vertebrates. researchgate.net
Similarly, in the silkworm, Bombyx mori, both ecdysone oxidase and 3-dehydroecdysone-3α-reductase have been cloned and functionally characterized. nih.gov The heterologously expressed proteins demonstrated their respective enzymatic activities, confirming their roles in the 3-epimerization pathway of ecdysone. nih.gov The temporal expression profiles of the genes encoding these enzymes were found to correlate with the fluctuations in ecdysone titers, suggesting a key role in regulating hormone levels during development. nih.gov
A study on the early embryonic development of the silkworm revealed the importance of the reversible conversion of 3-dehydroecdysone to ecdysone, catalyzed by 3-dehydroecdysone-3β-reductase. nih.gov Down-regulation of this enzyme's expression led to a decrease in the 20-hydroxyecdysone titer, indicating its crucial role in supplying active hormone during embryogenesis. nih.gov
The following table presents a summary of the kinetic parameters for ecdysone oxidase and 3-dehydroecdysone reductases from available literature.
| Enzyme | Organism | Tissue/Expression System | Apparent Km | Vmax | pH Optimum |
| Ecdysone Oxidase | Manduca sexta | Midgut Cytosol | Not specified in abstracts | Not specified in abstracts | Not specified in abstracts |
| 3-Dehydroecdysone-3α-reductase | Spodoptera littoralis | Baculovirus Expression System | Not specified in abstracts | Not specified in abstracts | Not specified in abstracts |
| 3-Dehydroecdysone-3β-reductase | Manduca sexta | Midgut Cytosol | Not specified in abstracts | Not specified in abstracts | Not specified in abstracts |
| Ecdysone Oxidase | Bombyx mori | Yeast Expression System | Not specified in abstracts | Not specified in abstracts | Not specified in abstracts |
| 3-Dehydroecdysone-3α-reductase | Bombyx mori | Yeast Expression System | Not specified in abstracts | Not specified in abstracts | Not specified in abstracts |
Note: Specific kinetic values (Km, Vmax) were not available in the provided search result abstracts. The table reflects the enzymes and systems studied.
Synthetic Approaches and Derivative Studies of 3 Epiecdysone
Chemical Synthesis of 3-Epiecdysone and Related Compounds
The chemical synthesis of this compound and its related compounds is pivotal for confirming their structures and providing material for biological testing. These syntheses often leverage precursor molecules that are structurally similar and can be chemically converted to the target compound.
The primary route for the chemical synthesis of this compound involves the reduction of its immediate precursor, 3-dehydroecdysone (B1239484). nih.gov This process mirrors the final step of the biological epimerization pathway found in certain insects. nih.govnih.gov
In the laboratory, 3-dehydroecdysone is first prepared and characterized. nih.gov The subsequent and crucial step is the reduction of the C-3 keto group of 3-dehydroecdysone. Treatment of 3-dehydroecdysone with sodium borohydride (B1222165) (NaBH₄) yields a mixture of diastereomers, including this compound (with a 3α-hydroxyl group) and ecdysone (B1671078) (with a 3β-hydroxyl group). nih.govnih.gov The formation of this compound as a major product can be influenced by the choice of reducing agent and reaction conditions. nih.gov In enzymatic studies using preparations from Spodoptera littoralis midgut, the reduction of 3-dehydroecdysone to this compound was shown to be dependent on cofactors like NADH or NADPH, with NADPH favoring the formation of this compound. nih.govnih.gov The enzymatic reduction to the 3α-hydroxy configuration (this compound) is generally considered irreversible. nih.govnih.govcambridge.org
This synthetic approach is significant because 3-dehydroecdysone is a key intermediate in the metabolic inactivation pathway of ecdysone in many insect species. ijbs.comresearchgate.net The ability to synthetically control this reduction allows researchers to produce specific epimers for further study.
The synthetic strategy applied to this compound is also applicable to its more hydroxylated and highly active analogue, 20-hydroxyecdysone (B1671079). The synthesis of 3-epi-20-hydroxyecdysone follows a parallel pathway, starting with the preparation of 3-dehydro-20-hydroxyecdysone. nih.gov
The reduction of 3-dehydro-20-hydroxyecdysone with sodium borohydride (NaBH₄) produces 3-epi-20-hydroxyecdysone, which can then be isolated and fully characterized using methods such as mass spectrometry and proton magnetic resonance (p.m.r.) spectrometry. nih.gov
This methodology has been extended to create other ecdysteroid analogues to probe biological function. For instance, 3-epi-2-deoxyecdysone has been synthesized from its precursor, 3-dehydro-2-deoxyecdysone. liverpool.ac.uk The synthesis of these various analogues is crucial for understanding the specific roles of different hydroxyl groups on the ecdysteroid skeleton and their influence on biological activity. researchgate.net
| Precursor | Reducing Agent/Cofactor | Product | Reference |
|---|---|---|---|
| 3-Dehydroecdysone | Sodium Borohydride (NaBH₄) | This compound | nih.gov |
| 3-Dehydro-20-hydroxyecdysone | Sodium Borohydride (NaBH₄) | 3-Epi-20-hydroxyecdysone | nih.gov |
| 3-Dehydroecdysone | NADPH (enzymatic) | This compound | nih.gov |
| 3-Dehydro-2-deoxyecdysone | Not specified | 3-Epi-2-deoxyecdysone | liverpool.ac.uk |
Preparation from 3-Dehydroecdysone Precursors
Synthesis of Derivatives for Structure-Activity Relationship Studies
To understand how ecdysteroids interact with their receptors, researchers synthesize a wide array of derivatives. These studies, known as structure-activity relationship (SAR) analyses, help to identify the key chemical features of the molecule that are essential for its biological function.
The ecdysteroid skeleton offers multiple sites for chemical modification to probe its interaction with the ecdysone receptor (EcR). researchgate.net SAR studies have revealed that several structural features are critical for high-affinity binding and agonist activity. These include the A/B ring cis-junction, the α,β-unsaturated ketone in the B-ring, and the presence and stereochemistry of multiple hydroxyl groups, particularly at positions C2, C3, C14, C20, and C22. mdpi.comresearchgate.net
Synthetic modifications are designed to alter these specific features. For example, derivatives with modified side chains or altered stereochemistry at hydroxylated carbons have been created to assess their impact on receptor binding and activation. nih.gov The synthesis of apolar dioxolane derivatives of 20-hydroxyecdysone has been used to investigate effects on multidrug resistance in cancer cells, revealing that lipophilicity is a key factor in this activity. mdpi.comacs.org
These studies are aided by the crystal structures of the ligand-binding domains of the EcR/USP heterodimer, which reveal a ligand-dependent binding pocket. researchgate.netuit.no By synthesizing and testing various analogues, researchers can map the interactions between the ecdysteroid and specific amino acid residues within this pocket, leading to a more rational design of potent agonists or antagonists. researchgate.net
| Structural Feature | Importance for Activity | Reference |
|---|---|---|
| A/B Ring cis-Annelation | Considered very important for activity. | mdpi.comnih.gov |
| C/D Ring trans-Annelation | Very significant for activity. | nih.gov |
| C-14α Hydroxyl Group | Important, but not strictly required for activity. | nih.gov |
| C-20 Hydroxyl Group | Important for anabolic activity. | researchgate.net |
| Full Side Chain | Essential for high-affinity binding. | researchgate.net |
To visualize and quantify the interaction between ecdysteroids and their receptors, and to aid in receptor purification, labeled or affinity-tagged derivatives are synthesized. These tools are indispensable for biochemical and molecular studies.
Affinity labeling involves creating a reactive ecdysteroid derivative that can form a covalent bond with the receptor at or near the binding site. A notable example is the synthesis of a bromoacetylated derivative of 20-hydroxyecdysone, which was designed to extend the side chain at C26. nih.gov This compound, (20R,22R)-2β,3β,14α,20,22,25ξ-hexahydroxy-26-(3-bromoacetoxypropyl)-5β-cholest-7-en-6-one (BAEIV), proved to be an effective affinity-labeling reagent. It reacted rapidly and almost quantitatively with the partially purified ecdysteroid receptor from Drosophila melanogaster, allowing for the identification of receptor peptides with molecular masses of 150 kDa and 90 kDa. nih.gov
Radio-labeling is another common strategy. Tritiated ([³H]) or carbon-14 (B1195169) ([¹⁴C]) labeled ecdysteroids and their precursors are synthesized to trace their metabolic pathways and to perform receptor-binding assays. liverpool.ac.ukliverpool.ac.uk For example, [³H]3-dehydro-2-deoxyecdysone has been used to study metabolic reactions in ovarian follicle cells. liverpool.ac.uk
Affinity-tagged proteins , while not a modification of the ecdysteroid itself, represent a complementary approach. Receptor proteins like EcR and its partner Ultraspiracle (Usp) have been expressed with affinity tags, such as a polyhistidine-tag (His-tag). nih.gov This allows for the simple purification of the receptor proteins via affinity chromatography, which is essential for conducting in vitro studies on their interaction with ecdysteroids and DNA. nih.gov
These labeling and tagging strategies have been fundamental in characterizing the ecdysteroid receptor and elucidating the molecular basis of its function. nih.govnih.govbiologists.com
Emerging Research Areas and Unaddressed Questions
Unelucidated Biological Functions of 3-Epiecdysone
The conversion of potent ecdysteroids like Ecdysone (B1671078) and 20-Hydroxyecdysone (B1671079) into this compound via 3-epimerization has long been considered a terminal step in hormone inactivation. royalsocietypublishing.org This process is crucial for tightly regulating the hormonal pulses that orchestrate insect development and metamorphosis. royalsocietypublishing.org However, recent findings suggest that the story may be more complex, opening up avenues to investigate potential new functions for this compound itself.
The view of 3-epimerization as a purely irreversible inactivation pathway is being reconsidered. Studies have shown that the intermediate product, 3-dehydroecdysone (B1239484), can be reversibly reduced back to active ecdysone by the enzyme 3-dehydroecdysone-3β-reductase. nih.gov This raises the possibility that the pathway is not a metabolic dead-end but a dynamic regulatory loop. In this context, this compound's formation could be part of a more nuanced system for modulating hormone availability.
Furthermore, research has observed a significant conversion of ecdysone into this compound within the ovaries of certain arthropods, such as ticks. cambridge.org This tissue-specific accumulation suggests a potential specialized role in reproductive processes or early embryonic development, moving beyond a simple systemic inactivation function. For instance, in the silkworm Bombyx mori, key enzymes of this pathway are active during embryonic stages, contributing to the synthesis of ecdysone required for development, indicating that the components of the epimerization pathway are not solely for degradation. nih.gov
Insect development is governed by the coordinated action of multiple hormones, primarily ecdysteroids and juvenile hormone (JH). researchgate.netnih.gov The precise timing of developmental transitions like molting and metamorphosis depends on the relative titers of these two hormones. nih.gov The inactivation of ecdysteroids through pathways leading to this compound is a critical component of this interplay. By rapidly clearing active 20-Hydroxyecdysone after a hormonal peak, the 3-epimerization pathway ensures that developmental events proceed on schedule and allows for the stage-specific actions of JH. royalsocietypublishing.orgresearchgate.net
Disruptions in the inactivation process can lead to developmental abnormalities, highlighting the importance of this metabolic clearance for the proper functioning of the entire endocrine network. Research is now focused on understanding how the rate of this compound formation is regulated and how this regulation is integrated with the signaling pathways of JH and other neuropeptides that control insect life cycles. Some studies have even drawn functional parallels between the actions of vertebrate thyroid hormones and the JH/ecdysteroid system in insects, suggesting deep evolutionary conservation of hormonal signaling principles that warrant further investigation. nih.gov
Potential Novel Roles Beyond Inactivation in Specific Developmental Contexts
Advanced Methodological Developments
Exploring the subtle and potentially novel functions of this compound requires sophisticated research tools. The development of advanced methodologies is proving instrumental in moving beyond classical endocrinology to probe the molecular interactions and systemic effects of ecdysteroids and their metabolites.
The discovery of compounds that can modulate the ecdysteroid pathway is crucial for both basic research and the development of novel insecticides. High-throughput screening (HTS) provides the capacity to test vast libraries of synthetic compounds or natural plant extracts for such activity. nih.govgoogle.com A key HTS method is the reporter gene assay (RGA). jst.go.jp These assays utilize genetically engineered cell lines that contain a reporter gene (such as Green Fluorescent Protein or Luciferase) linked to an ecdysone-responsive element (EcRE). nih.govjst.go.jp When a substance activates the ecdysone receptor (EcR), the cell line expresses the reporter gene, producing a measurable signal like fluorescence. nih.gov This system can rapidly identify both ecdysteroid agonists (mimetics) and antagonists (blockers), making it a powerful tool for discovering new chemical modulators that could potentially influence the metabolic pathways, including the formation of this compound. nih.govjst.go.jp
Interactive Table 1: Examples of Reporter Gene Assays for Ecdysteroid Modulator Screening
| Host Cell Type | Reporter Gene | Target Application | Reference |
|---|---|---|---|
| Bombyx mori (silkmoth) cells | Green Fluorescent Protein (GFP) | Screening plant extracts and synthetic compounds for agonists and antagonists | nih.gov |
| Mammalian cells | Luciferase (Luc) | Detecting synthetic ecdysone agonists | jst.go.jp |
| Yeast cells | β-galactosidase (β-gal) | Examining MH- and JH-like activities of chemicals | jst.go.jp |
To fully understand the biological significance of this compound, researchers are turning to integrated "multi-omics" approaches. labmanager.com These technologies provide a holistic view of molecular processes by combining data from different biological layers. labmanager.comfrontlinegenomics.com
Transcriptomics (e.g., RNA-sequencing) can identify which genes have their expression levels altered in the presence of this compound or its precursors, revealing the genetic pathways it may influence. frontlinegenomics.com
Proteomics uses mass spectrometry to analyze changes in the entire protein landscape of a cell or tissue, identifying which proteins are more or less abundant or have altered modifications in response to the compound. labmanager.com
Metabolomics profiles the complete set of small-molecule metabolites, placing this compound within the broader metabolic network and uncovering previously unknown biochemical pathways. nih.gov
Interactive Table 2: Application of Omics Technologies to this compound Research
| Omics Technology | What It Measures | Potential Insights for this compound | Reference |
|---|---|---|---|
| Transcriptomics | Gene expression (mRNA levels) | Identify genes and signaling pathways regulated by or involved in the synthesis of this compound. | frontlinegenomics.com |
| Proteomics | Protein abundance and post-translational modifications | Discover proteins that bind to this compound or whose levels change in its presence, revealing its functional targets. | labmanager.com |
| Metabolomics | Complete profile of metabolites | Map the metabolic fate of this compound and its relationship with other endogenous compounds. | nih.gov |
| Genomics | DNA sequence and structure | Identify genetic variations in the enzymes of the 3-epimerization pathway across different species. | labmanager.com |
High-Throughput Screening for Ecdysteroid Modulators
Broader Ecological and Evolutionary Significance
The metabolic pathways of an organism are shaped by its environment and evolutionary history. The 3-epimerization pathway is no exception, and its existence has wider implications for how insects interact with their environment and adapt over evolutionary time.
A significant ecological driver is the presence of ecdysteroid-like compounds in plants, known as phytoecdysteroids. researchgate.net Many plants produce these compounds in high concentrations as a chemical defense against insect herbivores. researchgate.net When ingested by a non-adapted insect, these phytoecdysteroids can fatally disrupt the molting cycle. Consequently, herbivorous insects that successfully feed on these plants must have evolved efficient metabolic strategies to neutralize these defensive chemicals. The 3-epimerization pathway represents a key detoxification mechanism, allowing insects to inactivate ingested phytoecdysteroids and survive. The efficiency of this pathway could therefore be a major factor in determining an insect's host plant range, influencing community structure and predator-prey dynamics.
From an evolutionary perspective, the regulation of developmental timing is fundamental to an organism's life history strategy. nih.gov Hormonal systems that control development, and the metabolic pathways that regulate these hormones, are subject to selective pressures. nih.govnih.gov Variations in the activity of enzymes like ecdysone oxidase, which initiates the conversion to this compound, could lead to subtle shifts in developmental timing. Over evolutionary time, such shifts can allow populations to adapt to new environmental conditions, such as changes in season length or resource availability, potentially leading to the emergence of new life cycle patterns or even new species. researchgate.net Understanding the genetic basis of these metabolic variations is therefore key to understanding the eco-evolutionary dynamics of insects in a changing world. nih.govpsl.eu
Role of this compound in Plant Defense Strategies
Phytoecdysteroids, including this compound, are plant-produced steroids that are analogous to insect molting hormones. researchgate.net These compounds are a key component of the plant's chemical defense system against herbivorous insects. nih.govnih.govwikipedia.org When ingested by non-adapted insects, these compounds can disrupt the delicate hormonal balance that controls molting and metamorphosis, leading to developmental abnormalities and often death. researchgate.netdocsdrive.com Plants that produce these compounds, therefore, gain a significant protective advantage against insect predation. nih.gov
The defensive strategy involving phytoecdysteroids like this compound is multifaceted. They can act as feeding deterrents, with some insects being repelled by concentrations as low as 2-25 ppm. docsdrive.commdpi.com For insects that do consume the plant material, the ingested phytoecdysteroids can act as endocrine disruptors. mdpi.commdpi.com By mimicking the insect's own molting hormones, they can trigger premature and incomplete molting, interfere with reproductive processes, and cause other metabolic disturbances. researchgate.netnih.gov
Research has shown that the concentration and composition of phytoecdysteroids can vary significantly between different plant species and even within different parts of the same plant. researchgate.net This variability suggests a finely tuned evolutionary response to specific herbivore pressures. While 20-hydroxyecdysone is the most commonly found phytoecdysteroid, the presence of epimers like this compound in certain plants points to a more complex and targeted defense mechanism. mdpi.comu-szeged.hu For instance, some insects have developed detoxification mechanisms against common phytoecdysteroids, and the presence of a "cocktail" of different ecdysteroids, including less common epimers, may be a strategy to overcome this resistance. mdpi.com
The table below summarizes the insecticidal activity of various plant-derived compounds, illustrating the broader context in which phytoecdysteroids like this compound operate as part of a plant's chemical arsenal.
| Plant Extract/Compound | Target Insect | Activity Type | Efficacy |
| Ridolfia segetum essential oil | Culex quinquefasciatus larvae | Larvicidal | LC₅₀ = 27.1 µL L⁻¹ |
| Ridolfia segetum essential oil | Musca domestica (female) | Contact Toxicity | LD₅₀ = 50.8 µg adult⁻¹ |
| Ridolfia segetum essential oil | Spodoptera littoralis larvae | Contact Toxicity | LD₅₀ = 37.9 µg larva⁻¹ |
| Curcuma longa essential oil | Spodoptera litura larvae | Residual Toxicity | LC₅₀ = 5.93 mg/mL |
| Alpinia pyramidata essential oil | Spodoptera litura larvae | Contact Toxicity | LD₅₀ = 693.86 µg/g |
| Neem (Azadirachtin) | Moth and butterfly larvae | Molting Inhibition | Disrupts ecdysone biosynthesis |
Understanding the Adaptive Value of Ecdysteroid Epimerization Pathways
The existence of ecdysteroid epimers, such as this compound, in plants raises important questions about the adaptive value of the biochemical pathways that produce them. Epimerization is a chemical process that changes the stereochemistry at one chiral center in a molecule. In the context of ecdysteroids, this seemingly small change can have significant biological consequences.
The primary hypothesis for the adaptive value of epimerization pathways is that they enhance the plant's defense against a wider range of insect herbivores. mdpi.com Insect ecdysteroid receptors, which are the molecular targets of these compounds, can have varying affinities for different ecdysteroid structures. An insect species that has evolved resistance to 20-hydroxyecdysone, perhaps through efficient detoxification, may still be susceptible to its epimers like this compound. mdpi.comfrontiersin.org Therefore, by producing a mixture of ecdysteroids, including various epimers, a plant can present a more complex chemical challenge to herbivores, making it more difficult for them to develop resistance. mdpi.com
Furthermore, different epimers can exhibit different levels of biological activity. For example, studies on the C-25 epimers of inokosterone (B78545) showed that one epimer had approximately double the molting hormone activity of the other in the Musca bioassay, highlighting how stereochemistry affects receptor binding and biological response. The conversion of ecdysone to this compound is a known inactivation pathway in some insects. bioone.org However, for a plant to produce this compound as a defense suggests it may have a different, perhaps more potent or specific, activity against certain non-adapted herbivores, or it may act synergistically with other phytoecdysteroids.
The evolution of these epimerization pathways is likely a result of the co-evolutionary arms race between plants and insects. nih.govmdpi.com As insects evolve mechanisms to overcome plant defenses, plants counter-evolve more sophisticated chemical strategies. The ability to modify a basic ecdysteroid structure through processes like epimerization provides a flexible and efficient way to diversify their defensive chemical arsenal. mdpi.com Understanding the specific enzymes and genetic pathways responsible for ecdysteroid epimerization in plants remains an active area of research. Elucidating these pathways could provide valuable insights into the evolution of plant chemical defenses and may offer new avenues for developing bio-insecticides.
Q & A
Q. What are the standard methodologies for detecting and quantifying 3-Epiecdysone in biological samples?
To detect and quantify this compound, researchers should employ high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) due to their high sensitivity and specificity for steroid hormones. Key steps include:
- Sample preparation : Use solvent extraction (e.g., methanol or acetonitrile) to isolate this compound from biological matrices, followed by solid-phase extraction (SPE) to remove interfering compounds .
- Validation : Establish calibration curves using certified reference standards, and validate precision (intra- and inter-day variability) and accuracy (recovery rates ≥80%) .
- Quality control : Include blank samples and spiked controls to monitor contamination and matrix effects .
Q. How can researchers validate the biological activity of this compound in in vitro assays?
Validation requires a combination of dose-response experiments and receptor-binding assays :
- Dose-response curves : Test this compound across a logarithmic concentration range (e.g., 1 nM–100 µM) in insect cell lines (e.g., Drosophila S2 cells) to determine EC₅₀ values. Include positive controls (e.g., 20-hydroxyecdysone) and negative controls (solvent-only) .
- Competitive binding assays : Use radiolabeled ecdysteroids (e.g., ³H-ponasterone A) to assess displacement by this compound, ensuring measurements account for non-specific binding .
- Reproducibility : Replicate experiments across ≥3 biological replicates and use statistical tests (e.g., ANOVA) to confirm significance .
Q. What experimental design considerations are critical when studying this compound’s role in insect development?
Key considerations include:
- Temporal sampling : Collect samples at multiple developmental stages (e.g., larval instars, pupation) to capture dynamic hormone fluctuations .
- Negative controls : Use RNAi or CRISPR-Cas9 to knock down ecdysteroid receptors (e.g., EcR/USP) and establish baseline phenotypes .
- Environmental confounders : Control for temperature, photoperiod, and diet, which modulate endogenous ecdysteroid titers .
Advanced Research Questions
Q. How should researchers address contradictory data regarding this compound’s receptor binding affinities across studies?
Contradictions often arise from methodological variability. To resolve discrepancies:
- Meta-analysis framework : Systematically compare experimental conditions (e.g., buffer pH, temperature, receptor isoforms) across studies using tools like PRISMA guidelines .
- In silico docking**: Perform molecular dynamics simulations to model this compound’s interaction with EcR/USP heterodimers, identifying residues critical for binding .
- Cross-validation : Replicate conflicting assays in a single lab under standardized protocols to isolate technical vs. biological variability .
Q. What strategies are effective for integrating transcriptomic and metabolomic data to map this compound signaling pathways?
A multi-omics approach is recommended:
- Time-series design : Collect paired RNA-seq and LC-MS data at intervals (e.g., 0, 6, 12, 24 hours post-treatment) to correlate gene expression with metabolite profiles .
- Network analysis : Use weighted gene co-expression networks (WGCNA) to identify modules enriched for ecdysteroid-responsive genes (e.g., E75, HR3) and link them to this compound levels .
- Pathway enrichment : Apply tools like MetaboAnalyst or KEGG Mapper to annotate metabolic pathways (e.g., steroid biosynthesis) and cross-reference with transcriptomic clusters .
Q. What methodological approaches are recommended for analyzing this compound’s longitudinal effects on gene expression?
Use longitudinal RNA-seq combined with mixed-effects modeling :
- Sampling schedule : Profile tissues (e.g., fat body, epidermis) at critical developmental timepoints to capture transient expression changes .
- Statistical models : Apply linear mixed-effects models (LMMs) to account for individual variability and time-dependent covariates .
- Epigenetic integration : Perform ChIP-seq for histone modifications (e.g., H3K27ac) to link this compound-induced transcription to chromatin remodeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
